molecular formula C12H14N2O5 B14666758 N-[(Carboxymethyl)carbamoyl]phenylalanine CAS No. 38991-87-6

N-[(Carboxymethyl)carbamoyl]phenylalanine

Cat. No.: B14666758
CAS No.: 38991-87-6
M. Wt: 266.25 g/mol
InChI Key: QPRPRCBDWMMBHF-UHFFFAOYSA-N
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Description

N-[(Carboxymethyl)carbamoyl]phenylalanine is a compound belonging to the class of ureas and phenylalanine derivatives It is characterized by the presence of a carbamoyl group attached to the phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Carboxymethyl)carbamoyl]phenylalanine can be achieved through several methods. One common approach involves the reaction of phenylalanine with carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of ureas and carbamates .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(Carboxymethyl)carbamoyl]phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the carbamoyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbamoyl group to an amine.

    Substitution: Substitution reactions can occur at the phenyl ring or the carbamoyl group, depending on the reagents and conditions used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbamoyl group may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[(Carboxymethyl)carbamoyl]phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(Carboxymethyl)carbamoyl]phenylalanine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action include the inhibition of enzyme activity and modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Carboxymethyl)carbamoyl]phenylalanine is unique due to its specific combination of the carbamoyl group with the phenylalanine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

38991-87-6

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

2-(carboxymethylcarbamoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C12H14N2O5/c15-10(16)7-13-12(19)14-9(11(17)18)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,17,18)(H2,13,14,19)

InChI Key

QPRPRCBDWMMBHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NCC(=O)O

Origin of Product

United States

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